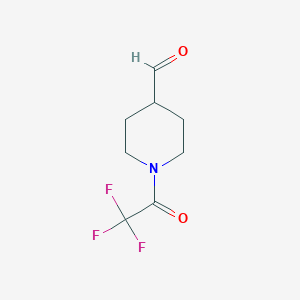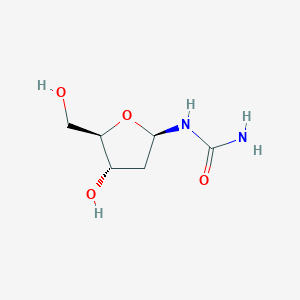
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves the hydrolytic fragmentation of thymine glycol or the oxidation of 7,8-dihydro-8-oxo-deoxyguanosine followed by hydrolysis . The synthetic oligodeoxynucleotides containing this adduct are efficiently incised by various forms of the hNEIL1 glycosylase .
化学反応の分析
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea undergoes several types of chemical reactions, including:
科学的研究の応用
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several scientific research applications:
作用機序
The mechanism of action of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves its recognition and incision by DNA glycosylases, such as hNEIL1 . These enzymes initiate the base excision repair pathway by cleaving the glycosidic bond and removing the damaged base . The molecular targets include the deoxyribose C1’ of the lesion, with the urea moiety remaining intact .
類似化合物との比較
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea can be compared with other similar compounds, such as:
N-(2-deoxy-beta-D-erythro-pentofuranosyl)formamide: Another ring fragmentation product of thymine.
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole: A compound with a similar deoxyribose structure.
These compounds share structural similarities but differ in their specific chemical properties and biological roles.
特性
分子式 |
C6H12N2O4 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5+/m0/s1 |
InChIキー |
QPADYGQDEFABBT-VPENINKCSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1NC(=O)N)CO)O |
正規SMILES |
C1C(C(OC1NC(=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

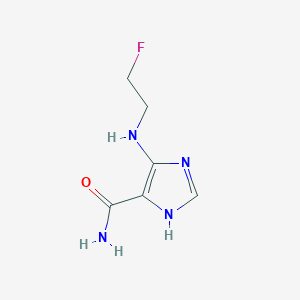
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
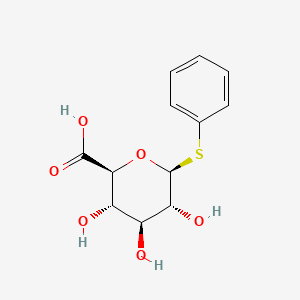
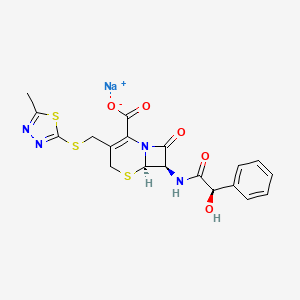

![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
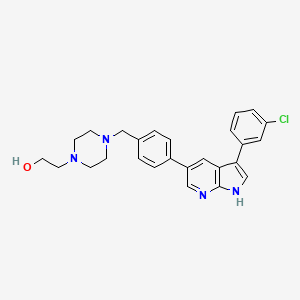
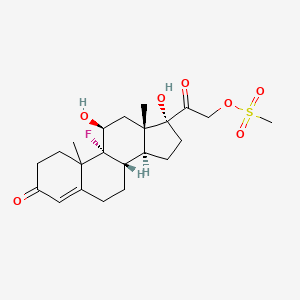
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)

